1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone
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Description
1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone is a chemical compound with the molecular formula C19H27N3O2 . It is also known by its synonyms 1-{4-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]phenyl}ethan-1-one .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C19H27N3O2 . It contains a 4-methylpiperazine moiety, a carbonyl group, a piperidino group, and a phenyl group . The exact arrangement of these groups in the molecule would be determined by the specific reactions used in its synthesis .Physical and Chemical Properties Analysis
This compound has a molar mass of 329.44 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific conditions and may not be readily available .Safety and Hazards
Future Directions
The future directions for research on this compound could include determining its synthesis and chemical reactions, investigating its mechanism of action, and studying its physical and chemical properties. It could also be interesting to explore potential applications in various fields, depending on its properties .
Properties
IUPAC Name |
1-[4-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-15(23)16-3-5-18(6-4-16)21-9-7-17(8-10-21)19(24)22-13-11-20(2)12-14-22/h3-6,17H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKQWMYBDKDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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